molecular formula C4H3Cl B101612 1-Buten-3-yne, 2-chloro- CAS No. 17712-36-6

1-Buten-3-yne, 2-chloro-

Cat. No. B101612
CAS RN: 17712-36-6
M. Wt: 86.52 g/mol
InChI Key: KRSMTQBJRPTXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Buten-3-yne, 2-chloro- is a chemical compound that belongs to the family of alkynes. It is also known as 2-chloro-3-buten-1-yne or chloroallene. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1-Buten-3-yne, 2-chloro- is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophiles such as DNA and proteins. This can lead to the formation of covalent bonds and subsequent changes in the structure and function of these biomolecules.

Biochemical And Physiological Effects

1-Buten-3-yne, 2-chloro- has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, the compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Buten-3-yne, 2-chloro- in lab experiments include its unique reactivity and potential applications in various fields. However, the compound has some limitations, such as its toxicity and potential hazards during handling and storage.

Future Directions

There are several future directions for research on 1-Buten-3-yne, 2-chloro-. One potential area of research is the development of new synthetic methods and strategies for the preparation of this compound and its derivatives. Another area of research is the investigation of its potential applications in medicinal chemistry, such as the development of new anticancer agents and enzyme inhibitors. Additionally, the compound's potential applications in material science, such as the synthesis of functionalized polymers and coatings, could also be explored.

Synthesis Methods

1-Buten-3-yne, 2-chloro- can be synthesized by reacting propargyl chloride with acetylene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1-Buten-3-yne, 2-chloro- along with other by-products. The compound can be isolated and purified using various techniques such as distillation, chromatography, and crystallization.

Scientific Research Applications

1-Buten-3-yne, 2-chloro- has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds such as pyrimidine derivatives, triazoles, and benzothiazoles. The compound has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of functionalized polymers.

properties

CAS RN

17712-36-6

Product Name

1-Buten-3-yne, 2-chloro-

Molecular Formula

C4H3Cl

Molecular Weight

86.52 g/mol

IUPAC Name

2-chlorobut-1-en-3-yne

InChI

InChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2

InChI Key

KRSMTQBJRPTXRB-UHFFFAOYSA-N

SMILES

C=C(C#C)Cl

Canonical SMILES

C=C(C#C)Cl

synonyms

2-Chloro-1-buten-3-yne

Origin of Product

United States

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